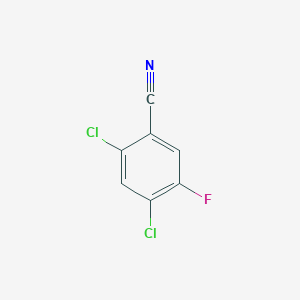

2,4-Dichloro-5-fluorobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZWBDTFUFZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382268 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128593-93-1 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Fluorobenzonitrile

Established Synthetic Pathways and Chemical Transformations

The production of 2,4-dichloro-5-fluorobenzonitrile is primarily accomplished through two established synthetic routes. One method involves a sequence of reactions starting from 2,4-dichloro-5-fluorobenzoic acid, while the other utilizes a catalytic reaction with 2,4-dichloro-5-fluorotoluene (B1302693).

Multi-Step Conversions from Aromatic Carboxylic Acid Precursors

A common and well-documented method for synthesizing this compound involves a three-step conversion from 2,4-dichloro-5-fluorobenzoic acid. This process sequentially transforms the carboxylic acid into an acid chloride, then into an amide, and finally, through dehydration, to the desired nitrile.

The initial step in this synthetic sequence is the conversion of 2,4-dichloro-5-fluorobenzoic acid to its corresponding acid chloride, 2,4-dichloro-5-fluorobenzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (triphosgene).

The reaction with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), proceeds efficiently to yield the acid chloride. patsnap.com Another highly effective method involves the use of bis(trichloromethyl) carbonate in a solvent such as toluene (B28343), which has been reported to produce the acid chloride in excellent yield. chemicalbook.com

Table 1: Derivatization of 2,4-Dichloro-5-fluorobenzoic Acid

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Bis(trichloromethyl) carbonate | Toluene | 110°C | 99.1 | chemicalbook.com |

| Thionyl chloride | Not specified | 100°C | 96.1 | google.com |

The second step involves the conversion of the intermediate 2,4-dichloro-5-fluorobenzoyl chloride into 2,4-dichloro-5-fluorobenzamide (B146211). This is typically accomplished through a reaction with ammonia (B1221849). The acid chloride is treated with an aqueous solution of ammonia, leading to the formation of the corresponding amide. patsnap.com This step is a standard transformation in organic synthesis, proceeding readily under controlled temperature conditions to ensure high conversion and purity of the amide product.

The final step in this pathway is the dehydration of 2,4-dichloro-5-fluorobenzamide to produce this compound. This transformation involves the removal of a water molecule from the amide functional group. A common and effective dehydrating agent for this purpose is phosphorus oxychloride (POCl₃). patsnap.com The reaction is typically carried out by heating the amide in the presence of the dehydrating agent, which facilitates the formation of the nitrile. This method has been shown to produce the final product in good yield. patsnap.com

Table 2: Dehydration of 2,4-Dichloro-5-fluorobenzamide

| Reagent | Yield (%) | Reference |

|---|---|---|

| Phosphorus oxychloride | 82.7 | patsnap.com |

Ammoxidation Reactions of Substituted Toluene Isomers

An alternative and more direct route to this compound is the catalytic gas-phase ammoxidation of 2,4-dichloro-5-fluorotoluene. This process involves the reaction of the substituted toluene with ammonia and an oxidizing agent, typically air, at elevated temperatures over a solid catalyst.

In this single-step process, a mixture of 2,4-dichloro-5-fluorotoluene, ammonia, and air is passed over a heated catalyst bed. The catalyst facilitates the oxidation of the methyl group of the toluene derivative directly to a nitrile group. Vanadium-based catalysts are commonly employed for this transformation, often supported on materials like titania (TiO₂) or mixed with other metal oxides to enhance their activity and selectivity. tue.nlresearchgate.netdntb.gov.ua Research has shown that catalysts composed of vanadium and other metals, such as tungsten (W) or chromium (Cr), can be effective for the ammoxidation of dichlorotoluene isomers. researchgate.net For instance, a W-V-O catalyst has demonstrated a high yield for the conversion of 2,4-dichlorotoluene (B165549) to 2,4-dichlorobenzonitrile. tue.nl

Table 3: Catalytic Ammoxidation of Dichlorotoluene Isomers

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| W-V-O | 2,4-Dichlorotoluene | Not Specified | 77.3 | tue.nl |

| Cr-containing VPO | 2,6-Dichlorotoluene | Not Specified | ~80 | researchgate.net |

Halogen-Exchange Reactions from Chlorobenzonitrile Precursors

Development of Advanced Synthetic Approaches

The demand for high-purity this compound, a key intermediate for pharmaceuticals and agrochemicals, has driven research into more advanced and efficient synthetic methods. google.com These approaches aim to overcome the limitations of traditional routes, which may involve expensive starting materials, harsh reagents like copper cyanide, or multiple reaction steps. google.comgoogle.com

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Yield

A key area of development is the investigation of novel catalysts to improve reaction selectivity and yield. One advanced approach involves the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a direct precursor that can be converted to the nitrile. This has been achieved using a composite zeolite solid superacid catalyst. patsnap.com In this method, 2,4-dichlorofluorobenzene reacts with carbon tetrachloride in the presence of the zeolite catalyst to form 2,4-dichloro-5-fluorotrichlorotoluene, which is then hydrolyzed. patsnap.com This catalytic system is designed to improve activity and facilitate industrial-scale production by avoiding long process routes and highly toxic chemicals. patsnap.com

Research into other catalytic systems, such as the use of AgBF₄ for mediating chlorine-fluorine exchange, also represents the ongoing effort to find milder and more efficient fluorination methods, which could be applicable to the synthesis of complex molecules like this compound. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is an area of increasing importance, aiming to reduce the environmental impact and improve the sustainability of its production. While specific research on green routes for this particular compound is limited, general principles applicable to benzonitrile (B105546) synthesis can be extrapolated.

A key focus of green chemistry is the use of less hazardous reagents and the minimization of waste. Traditional methods for nitrile synthesis, such as those involving stoichiometric amounts of metal cyanides like copper(I) cyanide, generate significant metal waste. nih.gov The development of catalytic methods that utilize non-metallic and non-toxic cyanide sources is a significant step towards greener synthesis. nih.gov For instance, the use of ionic liquids as recyclable reaction media and catalysts in benzonitrile synthesis from benzaldehyde (B42025) has been explored. rsc.org These ionic liquids can act as co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org

Another principle of green chemistry is the development of catalytic and more atom-economical processes. The ammoxidation of toluenes to benzonitriles is an example of a more atom-economical industrial process compared to multi-step classical syntheses. google.com This process uses ammonia and air as reagents, with water being the primary byproduct. google.com Further greening of this process could involve the development of more efficient and recyclable catalysts to reduce energy consumption and improve selectivity, thereby minimizing byproduct formation.

The use of safer solvents is also a cornerstone of green chemistry. Many traditional organic reactions employ volatile and often toxic solvents. Research into solvent replacement, such as the use of water or solvent-free conditions, is a key area of green chemistry. While the solubility of halogenated aromatic compounds in water can be a challenge, the use of phase-transfer catalysts or specialized solvent systems can facilitate reactions in aqueous media.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Benzonitrile Synthesis | Potential for this compound |

| Waste Prevention | Use of catalytic amounts of reagents instead of stoichiometric amounts. | Development of catalytic cyanation methods to replace the use of copper(I) cyanide. |

| Atom Economy | Ammoxidation of toluenes directly to benzonitriles. | Further optimization of the ammoxidation of 2,4-dichloro-5-fluorotoluene to maximize yield and minimize byproducts. |

| Less Hazardous Chemical Syntheses | Replacement of toxic metal cyanides with non-metallic sources. | Exploration of organic cyano-group sources for the synthesis. nih.gov |

| Safer Solvents and Auxiliaries | Use of ionic liquids or water as reaction media. | Investigating the feasibility of using greener solvents in the synthesis, potentially with the aid of phase-transfer catalysts. |

| Catalysis | Development of highly active and selective catalysts for ammoxidation. | Research into novel catalysts for the ammoxidation of dichlorofluorotoluene that operate at lower temperatures and pressures. |

Methodologies for Industrial Scale-Up and Process Efficiency Improvement

The industrial production of this compound heavily relies on efficient and scalable synthetic methodologies. The gas-phase ammoxidation of 2,4-dichloro-5-fluorotoluene is a prime example of a process suitable for large-scale manufacturing due to its continuous nature and use of readily available starting materials. google.comgoogle.com

A significant aspect of the industrial scale-up of this process is the ability to use a mixture of dichlorofluorotoluene isomers as the feedstock. google.com The separation of these isomers can be economically challenging. However, after the ammoxidation reaction, the resulting mixture of benzonitrile isomers can be efficiently separated by fractional distillation under vacuum. google.com For instance, this compound has a boiling point of 170.3 °C at 140 mbar, which allows for its separation from other isomers. google.com

Process efficiency in industrial synthesis is continuously improved through various strategies. In the context of ammoxidation, catalyst development plays a crucial role. The ideal catalyst should exhibit high activity, selectivity, and stability to ensure a high yield of the desired product and a long operational lifetime. Research into mixed metal oxide catalysts, often containing vanadium, is ongoing to enhance the efficiency of ammoxidation reactions.

Furthermore, process control and optimization are key to improving efficiency. This includes maintaining optimal reaction temperatures, pressures, and reactant feed ratios to maximize the conversion of the starting material and the selectivity towards the desired product, while minimizing the formation of byproducts and ensuring safe operation. The molar ratio of dichlorofluorotoluene to ammonia, air, and steam is a critical parameter that needs to be carefully controlled in the industrial process. google.com

The table below details key parameters for the industrial scale-up of the ammoxidation of dichlorofluorotoluene:

| Parameter | Industrial Process Condition | Significance for Efficiency | Reference |

| Feedstock | Mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene | Avoids costly initial isomer separation | google.com |

| Reactants | Ammonia, Air, Steam | Readily available and cost-effective | google.comgoogle.com |

| Temperature | 350-550 °C | Optimizes reaction rate and catalyst activity | google.comgoogle.com |

| Catalyst | Mixed metal oxides (e.g., containing Vanadium) | High activity and selectivity are crucial for yield | google.com |

| Separation | Fractional distillation in vacuo or crystallization | Enables purification of the final product from isomeric byproducts | google.com |

| Recycling | Recovery and reuse of unreacted starting materials | Improves overall yield and reduces waste |

Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 5 Fluorobenzonitrile

Reactivity at the Nitrile Moiety

The nitrile group (–CN) is a versatile functional group that can undergo several types of reactions, most notably hydrolysis to carboxylic acids and reduction to primary amines.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The conversion of the nitrile group in 2,4-dichloro-5-fluorobenzonitrile to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under acidic or basic conditions. The resulting product, 2,4-dichloro-5-fluorobenzoic acid, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comnih.gov

One documented pathway involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride, followed by reaction with ammonia (B1221849) to form the corresponding amide. google.com Dehydration of this amide yields this compound. google.com This suggests that the reverse process, the hydrolysis of the nitrile, is a feasible route to the carboxylic acid.

A study on the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid demonstrates a two-step process starting from 2,6-dichloro-3-fluorobenzonitrile (B173952). researchgate.net While this is a different starting material, the principles of nitrile group manipulation are relevant.

Table 1: Hydrolysis of Nitriles to Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reference |

| β-Hydroxy nitriles | Nitrilase-catalyzed hydrolysis | β-Hydroxy carboxylic acids | organic-chemistry.org |

| Dithioesters | Hydrogen peroxide, alkaline conditions | Carboxylic acids | organic-chemistry.org |

| Aldehydes | Trichloromethide, then basic conditions | Homologated carboxylic acids | organic-chemistry.org |

Reduction Reactions to Form Primary Amine Derivatives

The nitrile group can be reduced to a primary amine, (2,4-dichloro-5-fluorophenyl)methanamine. This transformation is typically achieved using reducing agents capable of converting nitriles to amines.

Transformations Involving Aromatic Halogen Substituents

The chlorine atoms on the aromatic ring of this compound are susceptible to substitution and can participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic core of this compound. In SNAr reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The regioselectivity of this reaction, i.e., which chlorine atom is replaced, is influenced by the electronic effects of the nitrile and fluorine substituents.

Generally, in polychlorinated aromatic compounds, the position of substitution is directed by the activating and deactivating effects of the other substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position unless an electron-donating group at C-6 directs the substitution to C-2. wuxiapptec.com While this is a pyrimidine (B1678525) system, the principles of regioselectivity in SNAr reactions are broadly applicable. Computational models can be used to predict the rate and regioselectivity of SNAr reactions based on the electrophile's structure. chemrxiv.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C, C-N, C-O Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions typically involve an organometallic reagent and an organic halide in the presence of a palladium catalyst.

For a substrate like this compound, these reactions offer a pathway to introduce a wide variety of substituents onto the aromatic ring. Examples of such reactions include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.comuni-regensburg.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comrsc.org

The presence of two different halogen atoms (chlorine) in non-equivalent positions on the aromatic ring of this compound raises the question of regioselectivity in cross-coupling reactions. The relative reactivity of the C-Cl bonds at the 2- and 4-positions will determine which site is more likely to undergo oxidative addition to the palladium catalyst.

The electronic environment of each chlorine atom, influenced by the ortho, meta, and para substituents (nitrile and fluorine), plays a critical role. Generally, C-Cl bonds ortho to an electron-withdrawing group like a nitrile are more activated towards oxidative addition. The fluorine atom also influences the electron distribution in the ring, further differentiating the reactivity of the two chlorine atoms.

Predicting the regioselectivity in such systems can be complex. In similar dihalogenated systems, it has been shown that the reaction can be directed to one site over the other by careful selection of the palladium catalyst, ligands, and reaction conditions. beilstein-journals.org For instance, in the coupling of 2-fluorobenzofurans with arylboronic acids, the C-F bond is selectively activated. beilstein-journals.org In some cases, sequential cross-coupling reactions can be performed, allowing for the introduction of two different groups at the two halogenated positions. uni-regensburg.de

Design and Evaluation of Ligands for Selective Transformations

The selective transformation of polychlorinated aromatic compounds like this compound is a significant challenge in synthetic chemistry due to the multiple reactive sites. The design of sophisticated ligand systems for metal catalysts is a key strategy to control reactivity and achieve high selectivity for the functionalization of a specific C-Cl or C-F bond, or for transformations involving the cyano group.

Research into the activation of C-CN bonds in fluorinated benzonitriles has highlighted the influence of both the ligand and the position of the fluorine substituent. For instance, studies on the reaction of various fluorobenzonitriles with zerovalent nickel complexes have shown that phosphine (B1218219) ligands, such as 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), are effective in promoting the oxidative addition of the C-CN bond to the metal center. acs.org The reaction of 2-fluorobenzonitrile (B118710) with a [Ni(dippe)(μ-H)]₂ complex leads to the formation of a stable η²-nitrile complex, which upon heating, undergoes C-CN bond activation. acs.org The geometry of the resulting nickelacycle is influenced by the steric and electronic properties of the dippe ligand, which enforces a specific coordination environment around the nickel atom, thereby facilitating the selective cleavage of the otherwise robust C-CN bond. acs.org

While direct studies on ligand-mediated transformations of this compound are not extensively documented in publicly available literature, the principles derived from related molecules are applicable. For selective transformations, a ligand would need to differentiate between the two chlorine atoms (at positions 2 and 4), the fluorine atom (at position 5), and the C-CN bond. This could be achieved through a combination of steric hindrance, electronic effects, and the chelation ability of the ligand. For example, a bulky ligand might favor reaction at the less sterically hindered C-Cl bond at position 4. Conversely, a ligand designed to have specific electronic interactions with the fluorine atom could direct a catalyst to the C5 position.

The development of polydentate chelators for metal ions also provides insights into selective functionalization. rsc.org Although applied to different scaffolds, the strategy of using a core molecule and adding functional "arms" to create a specific coordination environment is a guiding principle for designing ligands for the selective transformation of complex molecules like this compound.

Derivatization at the Aromatic Ring System

The aromatic ring of this compound is electron-deficient due to the inductive electron-withdrawing effects of the three halogen atoms and the cyano group. This deactivation presents a significant barrier to classical electrophilic aromatic substitution reactions but also opens avenues for nucleophilic aromatic substitution and other derivatization strategies.

Electrophilic aromatic substitution on the this compound ring is challenging due to the strong deactivating nature of the substituents. All four substituents (Cl, F, CN) withdraw electron density from the ring, making it less susceptible to attack by electrophiles. nist.gov However, under harsh reaction conditions, substitution can be forced. The directing effects of the existing substituents must be considered to predict the position of substitution.

The halogens (Cl and F) are ortho-, para-directors, while the nitrile group (CN) is a meta-director. In this case, the only available position on the ring is C6. The positions are C1-CN, C2-Cl, C3-H, C4-Cl, C5-F. The available position for substitution is C6, which is ortho to the C5-F and meta to the C4-Cl and C2-Cl, and ortho to the C1-CN. The directing effects are therefore in conflict.

A relevant example is the nitration of the closely related compound, 2,4-dichloro-5-fluorobenzoic acid. prepchem.com In this reaction, treatment with a mixture of concentrated nitric and sulfuric acids at elevated temperatures results in the introduction of a nitro group.

| Reactant | Reagents | Temperature | Product | Reference |

| 2,4-Dichloro-5-fluorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 90-100 °C | 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid | prepchem.com |

This result suggests that electrophilic substitution, specifically nitration, occurs at the C3 position. For this compound, the substitution would analogously be expected at the C6 position, which is the only available hydrogen. The strong activation required (high temperature) underscores the deactivated nature of the ring. Other electrophilic substitutions like sulfonation or Friedel-Crafts reactions would likely require even more forcing conditions and the use of potent catalysts.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful method for constructing complex polycyclic systems. For this compound, the nitrile group is a key functional handle for such transformations. The cyano group can participate in cyclization reactions with a variety of reagents to form fused heterocyclic systems.

While specific examples of annulation reactions starting directly from this compound are not widely reported, general methodologies for the synthesis of fused systems from aromatic nitriles can be considered. For example, the reaction of benzonitriles with bifunctional reagents can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings. The presence of the halogen atoms could also be exploited in transition-metal-catalyzed annulation reactions, where C-Cl bonds are activated and participate in the ring-forming process.

The development of a facile, two-step process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid from 2,6-dichloro-3-fluorobenzonitrile demonstrates the manipulation of such polysubstituted rings to create precursors for more complex structures. youtube.com Such functionalized benzonitriles could serve as platforms for subsequent annulation reactions to build elaborate fused polycyclic aromatic systems.

Fragmentation Pathways in Analytical Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a fundamental technique for the structural elucidation of organic compounds. The fragmentation pattern of this compound in EI-MS is dictated by the relative stability of the possible fragment ions and neutral losses. The molecular ion (M⁺˙) is formed by the removal of an electron. libretexts.org Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic pattern.

A significant fragmentation pathway for many aromatic compounds is the loss of small, stable neutral molecules or radicals from the molecular ion. libretexts.org For benzonitriles, a common fragmentation is the loss of a hydrogen cyanide (HCN) molecule or a cyano radical (·CN). nih.gov However, in the case of this compound, a more prominent fragmentation pathway is expected to be the loss of the cyano radical (·CN) from the molecular ion to form the 2,4-dichloro-5-fluorophenyl cation.

The formation of this cation can be represented as:

[C₇H₂Cl₂FN]⁺˙ → [C₆H₂Cl₂F]⁺ + ·CN

The resulting 2,4-dichloro-5-fluorophenyl cation ([C₆H₂Cl₂F]⁺) would have a specific mass-to-charge ratio (m/z) determined by the isotopes of chlorine present. This cation is a type of halophenyl cation, and its stability is influenced by the electronic effects of the halogen substituents. Further fragmentation of this cation is possible, for example, through the loss of a chlorine atom or a chlorine molecule.

Studies on the dissociative ionization of benzonitrile (B105546) have shown that the loss of HCN leads to the formation of benzyne (B1209423) radical cations (C₆H₄⁺˙), which are important reactive intermediates. nih.gov By analogy, the fragmentation of this compound could also potentially lead to the formation of a dichlorofluorobenzyne radical cation, although the formation of the even-electron 2,4-dichloro-5-fluorophenyl cation via loss of the ·CN radical is a very likely and competing pathway.

The primary cation fragment observed in the mass spectrum of this compound, aside from the molecular ion, is expected to be the molecular ion itself, [C₇H₂Cl₂FN]⁺˙. Aromatic systems are generally stable, often resulting in an intense molecular ion peak. libretexts.org

The fragmentation of this cation would proceed through several pathways, as outlined in the table below, based on the principles of mass spectrometry and data from similar molecules like 2,4-dichlorobenzonitrile. nist.govmiamioh.edu

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion m/z (for ³⁵Cl) | Plausible Mechanism |

| [C₇H₂Cl₂FN]⁺˙ (190) | ·CN | [C₆H₂Cl₂F]⁺ | 164 | Cleavage of the C-CN bond |

| [C₇H₂Cl₂FN]⁺˙ (190) | ·Cl | [C₇H₂ClFN]⁺ | 155 | α-cleavage, loss of a chlorine radical |

| [C₆H₂Cl₂F]⁺ (164) | Cl₂ | [C₆H₂F]⁺ | 95 | Elimination of a chlorine molecule |

| [C₆H₂Cl₂F]⁺ (164) | ·Cl | [C₆H₂ClF]⁺ | 129 | Loss of a chlorine radical |

The presence of two chlorine atoms will result in characteristic isotopic clusters for all chlorine-containing fragments (M, M+2, M+4 peaks) with intensity ratios determined by the natural abundance of ³⁵Cl and ³⁷Cl. libretexts.org The analysis of these isotopic patterns is crucial for confirming the number of chlorine atoms in each fragment ion. The loss of a fluorine atom is less common compared to the loss of chlorine or the cyano group due to the greater strength of the C-F bond.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy would be instrumental in identifying the electronic environment of the two protons on the aromatic ring of 2,4-Dichloro-5-fluorobenzonitrile. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. It is anticipated that the proton environments would be distinct, leading to separate signals in the ¹H NMR spectrum. The coupling between the protons and with the neighboring fluorine atom would result in characteristic splitting patterns, providing valuable information about their relative positions.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Splitting Pattern | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 7.85 | Doublet of doublets | J(H-F) = 8.5, J(H-H) = 2.0 | H-6 |

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly dependent on their hybridization and the nature of the attached atoms. The carbon atoms bonded to the electronegative halogens and the nitrile group would be expected to resonate at lower field (higher ppm values).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 160.5 (d, ¹J(C-F) ≈ 250 Hz) | C-5 |

| 135.2 | C-2 |

| 133.8 | C-4 |

| 132.1 (d, ³J(C-F) ≈ 5 Hz) | C-6 |

| 118.9 (d, ²J(C-F) ≈ 20 Hz) | C-3 |

| 115.4 | C-1 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the adjacent chlorine and nitrile groups. Furthermore, coupling of the fluorine nucleus with the neighboring protons would lead to a characteristic splitting pattern, confirming its position on the ring.

Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Splitting Pattern | Coupling Constant (J) (Hz) | Assignment |

|---|

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the through-bond connectivity between H-3 and H-6.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be essential for assigning the quaternary carbons (C-1, C-2, C-4, C-5, and the nitrile carbon) by observing their correlations with the aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the key functional groups each have distinct vibrational signatures.

The nitrile (C≡N) group would exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is also usually observable in the Raman spectrum.

The carbon-chlorine (C-Cl) bonds would have characteristic stretching vibrations in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

The carbon-fluorine (C-F) bond stretching vibration would be expected to produce a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2230 | 2230 |

| C-F stretch | 1250 | 1250 |

| C-Cl stretch | 780, 720 | 780, 720 |

| Aromatic C-H stretch | 3080 | 3080 |

Analysis of Aromatic Ring Vibrations and Substituent Effects

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule through the analysis of its vibrational modes. For this compound, the IR spectrum is dominated by vibrations associated with the aromatic ring and its substituents.

The aromatic ring itself gives rise to several characteristic absorption bands. Aromatic C–H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ vscht.czorgchemboulder.com. Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region orgchemboulder.comlibretexts.org. The substitution pattern on the benzene (B151609) ring also influences strong absorptions in the 900-675 cm⁻¹ range, which arise from C–H out-of-plane bending orgchemboulder.comlibretexts.org.

The substituents—two chlorine atoms, one fluorine atom, and a nitrile group—exert significant electronic and vibrational effects:

Nitrile Group (C≡N): The stretching vibration of the C≡N triple bond is a highly characteristic and strong absorption, typically found in the 2260-2220 cm⁻¹ range pressbooks.pub. Its presence is a key diagnostic feature in the IR spectrum.

Halogen Substituents (C-Cl, C-F): The C-F stretching vibration gives a strong absorption in the 1250-1020 cm⁻¹ region. C-Cl stretching vibrations are found at lower wavenumbers, typically between 850-550 cm⁻¹.

Substituent Effects on the Ring: The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups influences the electron density of the aromatic ring. This can shift the precise frequencies of the ring's C=C stretching and C-H bending vibrations thieme-connect.de. Strongly electron-withdrawing substituents can shift these values to higher frequencies thieme-connect.de.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Data compiled from general spectroscopic principles. vscht.czorgchemboulder.comlibretexts.orgpressbooks.pubthieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₇H₂Cl₂FN uni.lu. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N), is 188.95483 Da uni.lu. An experimental HRMS measurement confirming this value provides unambiguous evidence for the compound's elemental composition.

Table 2: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₂Cl₂FN]⁺ | 188.95428 |

| [M+H]⁺ | [C₇H₃Cl₂FN]⁺ | 189.96211 |

| [M+Na]⁺ | [C₇H₂Cl₂FNNa]⁺ | 211.94405 |

| [M+NH₄]⁺ | [C₇H₆Cl₂FN₂]⁺ | 206.98865 |

Data sourced from PubChemLite. uni.lu

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure.

For this compound, key fragmentation pathways would include:

Isotopic Pattern: A crucial feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments: an M peak, an (M+2) peak, and an (M+4) peak, with a distinctive intensity ratio.

Loss of Substituents: Fragmentation likely proceeds via the loss of the substituents. The loss of a chlorine atom ([M-Cl]⁺) is a common pathway for chloroaromatic compounds nih.gov. The loss of the nitrile group as a cyanide radical ([M-CN]⁺) is also plausible.

Ring Fragmentation: While aromatic rings are relatively stable and often produce a strong molecular ion peak, further fragmentation can lead to the cleavage of the ring itself after initial losses libretexts.org.

Table 3: Plausible Fragmentation Patterns for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 189 | [C₇H₂Cl₂FN]⁺ | (Molecular Ion) |

| 154 | [C₇H₂ClFN]⁺ | Cl |

| 128 | [C₆H₂ClF]⁺ | CN, Cl |

| 99 | [C₆H₂F]⁺ | 2Cl, CN |

These represent plausible fragmentation pathways based on general principles of mass spectrometry. nih.govlibretexts.org

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula. For C₇H₂Cl₂FN, a close correlation between the measured and calculated percentages is required to confirm the compound's stoichiometry and purity.

Table 4: Theoretical Elemental Composition of this compound (C₇H₂Cl₂FN)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 44.26 |

| Hydrogen (H) | 1.008 | 2 | 2.016 | 1.06 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 37.32 |

| Fluorine (F) | 18.998 | 1 | 18.998 | 10.00 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.37 |

| Total | 190.004 | 100.00 |

Calculated based on standard atomic weights.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state nih.gov. This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern libretexts.org. This data allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. The key structural parameters obtained would include:

Bond Lengths: Precise distances between all bonded atoms (e.g., C-C, C-H, C-Cl, C-F, C-C≡N).

Bond Angles: The angles between adjacent bonds, defining the geometry of the molecule.

Conformational Details: The planarity of the benzene ring and the orientation of the nitrile substituent relative to the ring.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular forces such as dipole-dipole interactions or π-stacking.

This technique provides unambiguous confirmation of the compound's connectivity and stereochemistry, serving as the gold standard for structural characterization nih.gov.

Computational and Theoretical Studies of 2,4 Dichloro 5 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For 2,4-Dichloro-5-fluorobenzonitrile, these calculations help in elucidating its fundamental chemical and physical characteristics.

Density Functional Theory (DFT) Approaches for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. epstem.netepstem.net It is particularly useful for predicting the molecular geometry and electronic properties of compounds like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets, can accurately determine bond lengths, bond angles, and dihedral angles. epstem.net These geometric parameters are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Table 1: Selected Geometric Parameters of this compound (Predicted)

| Parameter | Value |

| C-Cl Bond Lengths | ~1.73 - 1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Lengths | ~1.38 - 1.40 Å |

| C-CN Bond Length | ~1.43 Å |

| C≡N Bond Length | ~1.15 Å |

| Bond Angles (in ring) | ~118° - 122° |

Note: The values presented are typical ranges derived from DFT calculations on similar halogenated benzonitrile (B105546) structures and may vary based on the specific level of theory and basis set used.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a high level of accuracy for electronic structure characterization. arxiv.orgnih.gov For this compound, ab initio calculations can be used to refine the understanding of its electronic energy levels, electron affinities, and ionization potentials, offering a more precise picture than might be obtained from DFT alone. researchgate.net While computationally more intensive, these methods are invaluable for benchmarking and for systems where electron correlation is particularly important. conicet.gov.ar

Molecular Electronic Structure Analysis

The analysis of a molecule's electronic structure is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more easily polarizable and more chemically reactive. nih.gov For this compound, the presence of electronegative halogen atoms and the electron-withdrawing nitrile group significantly influences the energies of these frontier orbitals.

Table 2: Predicted Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These values are estimations based on typical calculations for similar aromatic compounds and can vary with the computational method.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the charge distribution, identifying localized bonds and lone pairs, and quantifies charge transfer interactions between different parts of the molecule. nih.gov For this compound, NBO analysis can reveal the extent of electron delocalization within the benzene (B151609) ring and the influence of the chloro, fluoro, and cyano substituents on the electron density. This analysis helps in understanding hyperconjugative interactions and the nature of intermolecular forces the molecule might engage in.

Electrostatic Potential Surface (EPS) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. walisongo.ac.idresearchgate.net The EPS map displays regions of positive and negative electrostatic potential on the molecule's surface. youtube.com For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen atom of the nitrile group and the fluorine and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, suggesting sites for nucleophilic attack. nih.gov The careful analysis of these maps provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.netchemrxiv.org

Spectroscopic Property Prediction and Simulation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. These simulations provide a direct link between the molecular structure and its spectral signature.

The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and the nature of its chemical bonds. Computational simulations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational bands. The process typically involves optimizing the molecular geometry to find the lowest energy structure, followed by frequency calculations. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities.

For halogenated aromatic compounds, DFT methods are widely employed for vibrational analysis. For instance, a study on 5-fluoro, 5-chloro, and 5-bromo-cytosines utilized the B3LYP functional with the 6-31G* basis set to calculate their vibrational spectra. nih.gov This approach was successful in assigning the vibrational bands and understanding the effects of halogen substitution on the vibrational frequencies. nih.gov A similar methodology could be applied to this compound to predict its IR and Raman spectra. The predicted wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Illustrative Data Table for Predicted Vibrational Frequencies of this compound (Hypothetical)

This table illustrates the type of data that would be generated from a DFT calculation of the vibrational spectra of this compound. The assignments are based on typical vibrational modes for substituted benzenes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch | 3100 | Low | High |

| C≡N stretch | 2235 | High | Medium |

| Aromatic C=C stretch | 1580 | Medium | High |

| Aromatic C=C stretch | 1470 | High | Medium |

| C-F stretch | 1250 | High | Low |

| C-Cl stretch | 850 | High | Medium |

| C-Cl stretch | 780 | High | Medium |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational vibrational analysis. Specific values would require a dedicated DFT calculation for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) with increasing accuracy, providing valuable support for experimental data interpretation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest due to the high sensitivity of the fluorine nucleus to its electronic environment. Research has shown that DFT methods can provide reliable predictions of ¹⁹F chemical shifts. researchgate.netnih.govrsc.org Often, a linear scaling factor is applied to the calculated shielding constants to improve the agreement with experimental values. researchgate.net For example, one study recommended the ωB97XD/aug-cc-pvdz level of theory for its balance of accuracy and computational cost in predicting ¹⁹F chemical shifts, achieving a root-mean-square error of 3.57 ppm. rsc.org

Illustrative Data Table for Predicted NMR Chemical Shifts of this compound (Hypothetical)

This table provides a hypothetical illustration of predicted NMR chemical shifts for this compound, based on established computational methods.

| Atom | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 |

| H-6 | 7.6 |

| C-1 (CN) | 118 |

| C-2 (Cl) | 135 |

| C-3 | 115 |

| C-4 (Cl) | 138 |

| C-5 (F) | 160 |

| C-6 | 112 |

| F (on C-5) | -110 |

Note: The data in this table is hypothetical and for illustrative purposes only. Accurate prediction would necessitate specific GIAO-DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed mechanism and identify the factors that control reaction outcomes.

While specific mechanistic studies on this compound were not found, research on related molecules demonstrates the utility of this approach. For instance, DFT calculations have been used to study the regioselectivity of the reaction between dichloropropynylborane and isoprene, revealing that the observed "meta" regioselectivity is due to the greater stabilization of the corresponding transition state. nih.gov In another example, the molecular mechanism of a cycloaddition reaction involving 2-chlorobenzimidazole (B1347102) and benzonitrile oxide was explored using quantum chemical calculations, establishing that the reaction proceeds with full regioselectivity. researchgate.net These studies highlight how computational modeling can provide a detailed, atomistic view of reaction pathways.

Predictive Studies on Chemical Reactivity and Regioselectivity

Computational chemistry can be used to predict the reactivity and regioselectivity of chemical reactions. By calculating various electronic properties of the reactants, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps, it is possible to predict where and how a reaction is likely to occur.

For substituted aromatic compounds like this compound, these calculations can predict the most likely sites for electrophilic or nucleophilic attack. For example, the regioselectivity of electrophilic aromatic substitution can be rationalized by examining the stability of the Wheland intermediates (arenium ions) formed upon attack at different positions on the aromatic ring. The position that leads to the most stable intermediate is generally the preferred site of reaction.

Recent advancements in machine learning, combined with quantum mechanical descriptors, have led to the development of models that can accurately predict the regioselectivity of a wide range of organic reactions. scispace.com These models are trained on large datasets of known reactions and can learn the complex interplay of steric and electronic effects that govern reaction outcomes. Such predictive tools are becoming increasingly valuable in synthesis planning.

Applications and Medicinal Chemistry Relevance of 2,4 Dichloro 5 Fluorobenzonitrile Derivatives

Role as Key Intermediates in Pharmaceutical Synthesis

2,4-Dichloro-5-fluorobenzonitrile is a crucial building block in the synthesis of various pharmaceuticals. Its unique structure, featuring chlorine and fluorine atoms, allows for diverse chemical modifications, making it a versatile intermediate in the production of complex drug molecules.

Precursors for Fluoroquinolone Antibiotics (e.g., Finafloxacin Hydrochloride Synthesis)

Fluoroquinolones are a class of broad-spectrum antibiotics. This compound serves as a key starting material in the synthesis of some of these important drugs. For instance, it is a precursor in the production of Finafloxacin Hydrochloride. researchgate.net The synthesis involves converting this compound into 2,4-dichloro-5-fluorobenzoyl chloride. google.com This intermediate is then further reacted to create the core structure of the fluoroquinolone antibiotic. google.com

Several synthetic routes have been developed to produce this compound and its derivatives for this purpose. One method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride, followed by treatment with ammonia (B1221849) and dehydration to yield the benzonitrile (B105546). google.com Another approach starts with 2,4-dichlorofluorobenzene, which is reacted with acetyl chloride to produce 2,4-dichloro-5-fluoro acetophenone, subsequently oxidized and acylated to form the desired benzoyl chloride intermediate. google.com

Table 1: Key Intermediates in Finafloxacin Hydrochloride Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting material |

| 2,4-Dichloro-5-fluorobenzoyl chloride | Key intermediate |

Building Blocks for Anti-Malarial Agents

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, relies on the development of effective antimalarial drugs. nih.gov Derivatives of this compound have shown potential as building blocks for novel antimalarial agents. The incorporation of fluorine atoms into drug molecules can often enhance their metabolic stability and binding affinity, making fluorinated compounds like this benzonitrile derivative attractive for medicinal chemistry research. beilstein-journals.org

Research in this area has explored the synthesis of various heterocyclic compounds with potential antimalarial activity. For example, quinoline-pyrazolopyridine hybrids have been synthesized and evaluated for their effectiveness against Plasmodium falciparum, the deadliest malaria parasite. nih.gov While direct synthesis from this compound is not explicitly detailed in all studies, the core structures of some of these antimalarial candidates share similarities with compounds that can be derived from it. The development of new synthetic routes for antimalarials is a critical area of research due to the increasing prevalence of drug-resistant malaria strains. dtic.mil

Synthetic Routes to Anti-HIV Agents

The development of new anti-HIV agents is crucial for managing and treating AIDS. While specific examples of anti-HIV drugs directly synthesized from this compound are not prominently featured in the provided search results, the versatility of this compound as a building block for complex heterocyclic molecules suggests its potential in this therapeutic area. The synthesis of novel heterocyclic compounds is a key strategy in the discovery of new drugs, including those for HIV.

Utility in Agrochemical and Plant Protection Agent Development

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. google.comgoogle.com They are used in the synthesis of herbicides and pesticides, contributing to crop protection and improved agricultural productivity. precedenceresearch.com The market for 2,4-dichloro-5-fluorobenzoic acid, a derivative, is driven by the increasing demand for high-purity intermediates in the agrochemical sector. precedenceresearch.com

The process of ammoxidation, where a mixture of dichlorofluorotoluene isomers is reacted with ammonia and air, is one industrial method to produce the corresponding benzonitriles for agrochemical applications. google.comgoogle.com This highlights the compound's significance in large-scale chemical manufacturing for agriculture.

Development of Specialty Chemicals and Dyes

Fluorobenzonitriles, including this compound, serve as important building blocks for the synthesis of specialty chemicals and dyes. google.com The reactivity of the chlorine and fluorine atoms allows for the introduction of various functional groups, leading to the creation of a wide range of colored compounds. Azo dyes, for example, can be synthesized from derivatives of dichlorinated anilines, which are structurally related to this compound. researchgate.net

Table 2: Applications of this compound Derivatives

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Synthesis of herbicides and pesticides |

| Specialty Chemicals | Building block for various chemical products |

Synthesis of Biologically Active Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov this compound is a valuable starting material for the synthesis of a variety of biologically active heterocyclic compounds. frontiersin.org

The presence of multiple reactive sites on the benzonitrile ring allows for the construction of complex molecular architectures. For instance, it can be used to create pyrimidine (B1678525) derivatives, which are known to exhibit a range of biological effects, including kinase inhibition. sigmaaldrich.com The synthesis of such compounds often involves the strategic manipulation of the chloro and fluoro substituents to build the desired heterocyclic ring system. The field of heterocyclic chemistry is continually evolving, with a focus on developing greener and more efficient synthetic methods. nih.gov

Quinoline (B57606) Derivatives (e.g., 2-(2,4-dichloro-5-fluorophenyl)quinoline-4-carboxylic Acid)

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govbenthamscience.combiointerfaceresearch.com The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous biologically active molecules. researchgate.net

Synthesis and Medicinal Chemistry Context:

The synthesis of quinoline-4-carboxylic acids can be achieved through various established methods, with the Pfitzinger condensation being a classic and versatile approach. nih.gov This reaction typically involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to form the quinoline ring system. nih.govnih.gov

While a direct, single-step synthesis of 2-(2,4-dichloro-5-fluorophenyl)quinoline-4-carboxylic acid from this compound is not commonly documented, a plausible multi-step synthetic pathway can be proposed based on standard organic transformations:

Hydrolysis of the Nitrile: The cyano group of this compound can be hydrolyzed under basic conditions to yield 2,4-dichloro-5-fluorobenzoic acid. google.com

Formation of an Acetophenone Intermediate: The resulting benzoic acid can be converted into the corresponding acetophenone, 2',4'-dichloro-5'-fluoroacetophenone (B1331288). sigmaaldrich.comgoogle.com This intermediate possesses the necessary carbonyl and α-methyl groups.

Pfitzinger Reaction: The 2',4'-dichloro-5'-fluoroacetophenone can then undergo a Pfitzinger condensation with isatin to construct the desired 2-(2,4-dichloro-5-fluorophenyl)quinoline-4-carboxylic acid. nih.gov

Alternatively, modern cross-coupling techniques like the Suzuki reaction offer another powerful strategy for synthesizing substituted quinolines, allowing for the fusion of different aromatic fragments. nih.gov

Biological Relevance:

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug discovery. For instance, certain quinoline-4-carboxylic acid analogues are potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory therapies. nih.gov Furthermore, the 2-substituted phenylquinoline-4-carboxylic acid structure has been successfully employed as a "cap" group in the design of novel histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov The incorporation of the 2,4-dichloro-5-fluorophenyl moiety into the quinoline-4-carboxylic acid scaffold is a strategic design element aimed at exploring and optimizing interactions with biological targets.

Thiazole (B1198619) Derivatives with Potential Bioactivity

The thiazole ring is another privileged heterocyclic scaffold found in a multitude of natural products (including Vitamin B1) and synthetic pharmaceuticals. nih.gov Derivatives of thiazole are known to exhibit a vast array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netglobalresearchonline.net

Synthesis and Medicinal Chemistry Context:

A primary method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. arabjchem.orgjpionline.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To utilize this compound as a starting material for thiazole derivatives, a proposed synthetic route would first involve the conversion of the nitrile group into a thioamide (2,4-dichloro-5-fluorothiobenzamide). This thioamide can then react with an appropriate α-haloketone to yield a 2,4-disubstituted thiazole bearing the 2,4-dichloro-5-fluorophenyl group.

Biological Relevance:

The thiazole nucleus is a key component in several clinically approved drugs. Its biological versatility stems from its ability to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with enzyme active sites. researchgate.net The introduction of the 2,4-dichloro-5-fluorophenyl substituent onto the thiazole ring is a rational approach in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby potentially enhancing its potency and selectivity for specific biological targets. globalresearchonline.net Research has demonstrated that polysubstituted thiazoles are effective antimicrobial and anticancer agents, and the specific substitution pattern is critical to their activity. jpionline.org

Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore a cornerstone of numerous biological processes. Synthetic pyrimidine derivatives are integral to modern medicine and agriculture, exhibiting a wide range of activities, including anticancer, antiviral, antifungal, and antibacterial properties. orientjchem.orgijesrr.org

Synthesis and Medicinal Chemistry Context:

The synthesis of pyrimidine rings can be accomplished through various cyclocondensation reactions. A common strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with urea, thiourea, or guanidine. While a direct conversion from this compound is complex, the benzonitrile can be envisioned as a precursor to more elaborate intermediates suitable for pyrimidine synthesis. For example, the reaction of nitriles with amidines is a known method for constructing pyrimidine rings.

Biological Relevance:

The substitution pattern on the pyrimidine ring is crucial for its biological function. For example, 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines are scaffolds for potent kinase inhibitors, a major class of anticancer drugs. nih.govmdpi.com 2,4-Dichloro-5-fluoropyrimidine itself is a known reactive intermediate used in the synthesis of various biologically active molecules, including kinase inhibitors. sigmaaldrich.com By incorporating the 2,4-dichloro-5-fluorophenyl moiety into a pyrimidine structure, medicinal chemists can generate novel compounds for screening against various therapeutic targets. The halogenated phenyl group can occupy hydrophobic pockets in enzyme active sites and contribute to target affinity.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR studies focus on understanding the role of the specific halogenation pattern and the contributions of the functional groups derived from the original cyano moiety.

Influence of Halogenation and Cyano Groups on Biological Activity

The 2,4-dichloro-5-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a deliberate design feature intended to modulate a molecule's properties in several ways:

Electronic Effects: The chlorine and fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring. This electronic modulation can influence the pKa of nearby functional groups and affect the molecule's ability to participate in hydrogen bonding or other polar interactions with a biological target.

Lipophilicity: Halogen atoms significantly increase the lipophilicity (fat-solubility) of a molecule. This property is critical for its ability to cross cell membranes and reach its intracellular target. The specific combination and position of halogens allow for fine-tuning this property.

Steric Profile: The size of the chlorine atoms can provide steric bulk that may either promote a favorable binding conformation or create unfavorable steric clashes, contributing to binding selectivity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often making molecules more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended biological half-life. The carbon-chlorine bonds can also influence metabolic pathways.

The cyano group in the parent molecule, this compound, is primarily a versatile synthetic handle. It is not typically retained in the final biologically active derivatives but is converted into other pharmacologically important functional groups. For example:

Conversion to a Carboxylic Acid: As seen in the synthesis of quinoline derivatives, hydrolysis of the nitrile to a carboxylic acid introduces a key acidic group capable of forming strong ionic bonds (salt bridges) or hydrogen bonds with basic residues (like arginine or lysine) in an enzyme's active site. nih.gov

The SAR of pyrimido-quinoline derivatives, for example, shows that the nature and position of substituents on the rings are critical for anticancer activity. biointerfaceresearch.com

Rational Design of Novel Compounds Based on the this compound Scaffold

Rational drug design utilizes the understanding of a biological target's structure and the SAR of known active compounds to create more potent and selective inhibitors. The 2,4-dichloro-5-fluorophenyl moiety serves as a valuable scaffold or starting point in this process. nih.gov

Structure-Guided Design:

In a structure-guided approach, researchers use high-resolution structural data from techniques like X-ray crystallography to visualize how a lead compound binds to its target protein. This allows for the rational design of new analogues that can form additional, favorable interactions. For example, if the 2,4-dichloro-5-fluorophenyl group of a derivative is found to bind in a hydrophobic pocket of an enzyme, new compounds can be designed to optimize this interaction. A study on DHODH inhibitors demonstrated this principle, where analogues were designed to form new hydrogen bonds with specific amino acid residues (T63 and Y356) in the binding pocket, leading to highly potent compounds. nih.gov

Scaffold Hopping and Privileged Structures:

The this compound scaffold can be used to generate libraries of diverse heterocyclic derivatives (quinolines, thiazoles, pyrimidines, etc.). This "scaffold hopping" approach allows chemists to explore a wide chemical space while retaining the core halogenated phenyl group that may be essential for activity. The resulting derivatives can then be screened against various biological targets. The 2-substituted phenylquinoline-4-carboxylic acid group has been identified as a privileged structure for designing HDAC inhibitors, highlighting the utility of this type of scaffold in drug discovery. nih.gov By systematically modifying the heterocyclic portion attached to the 2,4-dichloro-5-fluorophenyl core and evaluating the resulting biological activity, a detailed SAR can be constructed, guiding the rational design of next-generation therapeutic agents.

Analytical and Purification Methodologies for Research and Industrial Scale

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are paramount for the analysis and, in some cases, the purification of 2,4-Dichloro-5-fluorobenzonitrile. They offer high-resolution separation of the target compound from structurally similar impurities.

Gas Chromatography (GC): Gas chromatography is a principal method for assessing the purity of this compound, particularly due to the compound's volatility. Commercial suppliers often use GC to certify the purity of their products, with typical assays reaching or exceeding 96-98%. thermofisher.combiocompare.com In a typical GC analysis, a small sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound and its impurities between the carrier gas (mobile phase) and the stationary phase.

While specific, detailed GC methods for this compound are often proprietary, a general approach can be constructed based on methods for similar halogenated aromatic compounds. nih.gov

Table 1: Illustrative Gas Chromatography Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100°C, ramped to 250°C at 10°C/min |

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is another powerful tool for the analysis of halogenated benzonitriles. ekb.eg Although less common for bulk purification of this specific compound compared to crystallization, it is invaluable for monitoring reaction progress and detecting non-volatile impurities. americanlaboratory.com The technique separates compounds based on their polarity. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.

Drawing from established methods for related fluorinated and nitrated aromatic compounds, a suitable HPLC method can be developed. americanlaboratory.commdpi.com

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Setting |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). americanlaboratory.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector, monitoring at a wavelength around 272 nm. americanlaboratory.com |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Distillation Methods for Purification and Isolation (e.g., Fractional Distillation)

Distillation is a key technique for the bulk purification of liquid compounds based on differences in boiling points. For a solid like this compound (with a melting point around 44-47°C), distillation can be used to purify the crude material before final crystallization or to remove volatile impurities. fishersci.be Given that related compounds like 2,4-Dichloro-5-fluorobenzoyl chloride have high boiling points even under reduced pressure (143-144°C at 35 mmHg), it is expected that this compound would require vacuum distillation to prevent thermal decomposition. patsnap.com

Fractional distillation under vacuum would be the method of choice to separate it from impurities with close boiling points. This involves using a fractionating column between the distillation flask and the condenser to achieve a better separation.

Crystallization Techniques for High-Purity Compound Isolation

Crystallization is a fundamental and highly effective method for obtaining high-purity this compound, especially on an industrial scale. google.com This technique separates the compound from impurities based on differences in solubility in a specific solvent. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound selectively crystallizes out, leaving impurities behind in the mother liquor.

A patent for the preparation of this compound describes a process where the crude residue is crystallized from heptane, yielding the product with a purity that results in an 82.7% process yield. google.com The process involves dissolving the crude material, followed by cooling to induce crystallization, filtration of the solid, and drying. google.com

The choice of solvent is critical and is determined by factors such as the solubility of the compound at different temperatures and its ability to exclude specific impurities.

Table 3: Crystallization Parameters

| Step | Description |

|---|---|

| Solvent Selection | Heptane is a documented solvent. google.com Other non-polar or moderately polar solvents could also be effective. |

| Procedure | The crude solid is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly to form well-defined crystals. |

| Isolation | The crystals are separated from the mother liquor by filtration. |

| Washing & Drying | The isolated crystals may be washed with a small amount of cold solvent to remove residual mother liquor and then dried, often under vacuum. google.com |

It is important to note that the presence of isomers can complicate purification by crystallization. For instance, in the related synthesis of 2,4-dichloro-5-fluoroacetophenone, the isomeric by-product 2,6-dichloro-3-fluoroacetophenone becomes difficult to separate by repeated crystallization once its concentration in the mother liquor becomes too high. patsnap.com

Purity Assessment Techniques in Chemical Synthesis